IK1 inhibitor PA-6

Cardiac Electrophysiology Ion Channel Pharmacology Drug Discovery

Choose PA-6 for IK1 research: IC50 12–15 nM against Kir2.x—10–15× more potent than pentamidine (IC50 ~170–190 nM)—with clean selectivity over IKACh and five major cardiac ion channels at 200 nM. Unlike pentamidine, PA-6 does not alter Kir2.1 channel trafficking at pharmacologically relevant concentrations (0.1–3 μM), ensuring observed IK1 density changes reflect experimental manipulation. Validated across human cells, rodent/guinea pig Langendorff models, and large animal AF models (>80% cardioversion without ventricular arrhythmias). Well-characterized binding (cytoplasmic pore region, residues E224/E299). The definitive IK1 reference compound.

Molecular Formula C31H32N4O2
Molecular Weight 492.6 g/mol
Cat. No. B1678155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIK1 inhibitor PA-6
SynonymsPA-6
Molecular FormulaC31H32N4O2
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N
InChIInChI=1S/C31H32N4O2/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35)
InChIKeyPETGITKEGWIZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IK1 Inhibitor PA-6: A Potent and Selective Pentamidine Analogue for Cardiac Electrophysiology Research


IK1 inhibitor PA-6 (PA-6, CAS 500715-03-7) is a pentamidine analogue that acts as a selective and potent inhibitor of the inward rectifier potassium current (IK1) mediated by Kir2.x channels [1]. PA-6 demonstrates low nanomolar potency with IC50 values of 12–15 nM against human and mouse Kir2.x currents in inside-out patch clamp assays [1][2]. Unlike its parent compound pentamidine, PA-6 exhibits higher channel affinity (ΔG -44.1 kJ/mol vs. -31.7 kJ/mol) and does not affect Kir2.1 channel trafficking at pharmacologically relevant concentrations (0.1–3 μM) [1]. PA-6 has been validated in multiple species and experimental models, including human cell lines, isolated rodent and guinea pig hearts, and large animal (goat and dog) models of atrial fibrillation [1][3][4].

Why PA-6 Cannot Be Interchanged with Pentamidine, BaCl2, or Other IK1 Inhibitors


Generic substitution of PA-6 with other IK1 inhibitors—including its parent compound pentamidine, the widely used non-selective blocker BaCl2, or the antimalarial chloroquine—is not scientifically valid due to substantial differences in potency, selectivity, and off-target effects. Pentamidine inhibits Kir2.1 with an IC50 of approximately 170–190 nM and acutely affects channel trafficking, whereas PA-6 is ~10–15× more potent (IC50 12–15 nM) and does not alter channel expression at pharmacologically relevant concentrations [1]. BaCl2 requires millimolar concentrations for complete IK1 block and lacks channel subtype specificity, confounding experimental interpretation [2]. Chloroquine inhibits IK1 with an IC50 of ~1 μM but also blocks IKACh and other cardiac ion channels, introducing pleiotropic effects [3]. These differences render PA-6 uniquely suited for experiments requiring selective, potent, and reversible IK1 inhibition without confounding channel trafficking or off-target ion channel modulation.

Quantitative Evidence Differentiating PA-6 from Pentamidine and Other IK1 Inhibitors


PA-6 vs. Pentamidine: Superior Potency and Binding Affinity

In a direct head-to-head comparison, PA-6 exhibits significantly greater potency and higher channel binding affinity than its parent compound pentamidine (P). Using inside-out patch clamp electrophysiology on Kir2.1-expressing HEK-293 cells, PA-6 demonstrated an IC50 of 12–15 nM, compared to 170–190 nM for pentamidine, representing an approximately 10–15× improvement in potency [1]. Molecular modeling indicated that PA-6 possesses higher channel affinity with a calculated ΔG of -44.1 kJ/mol, versus -31.7 kJ/mol for pentamidine, attributed to reduced electrostatic interactions and enhanced lipophilic contacts within the cytoplasmic pore region [1].

Cardiac Electrophysiology Ion Channel Pharmacology Drug Discovery

PA-6 Preserves Kir2.1 Channel Trafficking, Unlike Pentamidine

A critical differentiator between PA-6 and pentamidine is the effect on Kir2.1 channel protein expression and trafficking. Chronic treatment with pentamidine alters channel trafficking at concentrations as low as 1 μM, confounding long-term experiments. In contrast, PA-6 at concentrations from 0.1 to 3 μM—a range that encompasses complete IK1 block—does not affect Kir2.1 channel expression or plasma membrane localization [1]. Only at supra-therapeutic concentrations (10 μM, 24 h) does PA-6 increase wild-type Kir2.1 expression by 6.3 ± 1.5 fold, an effect that is not observed at lower, functionally relevant doses [2].

Channel Trafficking Protein Expression Cardiac Safety Pharmacology

PA-6 Demonstrates High Selectivity Over Other Cardiac Ion Channels

PA-6 exhibits a clean selectivity profile against a panel of major cardiac ion channels at concentrations that achieve near-complete IK1 inhibition. At 200 nM—a concentration that blocks 77% of inward and 100% of outward IK1 in isolated canine ventricular cardiomyocytes—PA-6 produced no significant effect on INav1.5, ICa-L, IKv4.3, IKv11.1 (hERG), or IKv7.1/minK currents [1]. This selectivity profile contrasts sharply with alternative IK1 inhibitors such as BaCl2 (which blocks multiple K+ channels at effective IK1-inhibiting concentrations) and chloroquine (which inhibits IKACh with similar potency to IK1 and affects INa and ICa-L at micromolar concentrations) [2].

Selectivity Profiling Off-Target Screening Cardiac Ion Channels

PA-6 Terminates Atrial Fibrillation Without Inducing Ventricular Arrhythmias in Large Animal Models

In a pivotal large-animal study, intravenous administration of PA-6 (2.5 mg/kg over 10 minutes, achieving plasma concentrations of 200–300 nM) successfully terminated persistent atrial fibrillation (AF) in 6 of 7 goats (86% cardioversion rate) and in 4 of 5 dogs with vagal AF (80% cardioversion rate) [1]. Critically, PA-6 did not induce ventricular arrhythmias, including torsades de pointes, in either species at plasma concentrations up to 500 nM [1]. This therapeutic window contrasts with the proarrhythmic potential observed with alternative IK1 inhibitors such as BaCl2, which can precipitate ventricular fibrillation in isolated heart preparations [2].

Atrial Fibrillation In Vivo Pharmacology Translational Research

PA-6 Prolongs Cardiac Action Potential Duration in a Concentration-Dependent Manner

In isolated canine ventricular cardiomyocytes, PA-6 prolonged action potential duration (APD) by 8%, 26%, and 34% at concentrations of 50 nM, 100 nM, and 200 nM, respectively (n = 9, 5, and 11 cells) [1]. This concentration-dependent APD prolongation was further validated in Langendorff-perfused rat hearts, where 200 nM PA-6 increased ventricular APD at 90% repolarization (APD90) from 41.8 ± 6.5 ms to 72.6 ± 21.1 ms, a 74% increase relative to baseline (P < 0.01, n = 6) [2]. In isolated guinea pig hearts, 200 nM PA-6 prolonged ventricular APD90 to 115 ± 2% of baseline (P < 0.05) under normokalemic conditions [3]. These reproducible effects across three species establish PA-6 as a reliable tool for modulating cardiac repolarization.

Action Potential Prolongation Cardiac Repolarization Electrophysiology

Optimal Experimental and Preclinical Application Scenarios for IK1 Inhibitor PA-6


Dissecting the Role of IK1 in Atrial Fibrillation Pathophysiology and Therapy

Researchers investigating the contribution of IK1 to atrial fibrillation maintenance and cardioversion should utilize PA-6 as the preferred pharmacological tool. PA-6 demonstrates high potency (IC50 12–15 nM) against Kir2.x channels [1] and achieves >80% cardioversion of persistent AF in large animal models without inducing ventricular arrhythmias [2]. Its selectivity over IKACh in human atrial cardiomyocytes [2] ensures that observed anti-AF effects can be attributed specifically to IK1 inhibition rather than confounding modulation of other atrial K+ currents.

Chronic Studies of IK1 Function Requiring Unaltered Channel Trafficking

For experiments requiring prolonged (≥24 hours) IK1 inhibition—such as studies of electrical remodeling, chronic drug treatment, or gene expression analyses—PA-6 is uniquely suitable among IK1 inhibitors. Unlike pentamidine, which alters channel trafficking at pharmacologically relevant concentrations, PA-6 does not affect Kir2.1 protein expression or plasma membrane localization at 0.1–3 μM [1][3]. This property is essential for studies where changes in functional IK1 density must be attributed to experimental manipulation rather than drug-induced trafficking artifacts.

Mechanistic Studies of Cardiac Repolarization and Arrhythmia Susceptibility in Isolated Heart Preparations

Investigators using Langendorff-perfused heart models to study repolarization reserve, conduction velocity, or arrhythmia mechanisms should select PA-6 for its reproducible, concentration-dependent effects. At 200 nM, PA-6 consistently prolongs ventricular APD90 by 74% in rat hearts [4] and by 15% in guinea pig hearts under normokalemic conditions [5], while modestly increasing transverse conduction velocity by 7% [5]. This well-characterized electrophysiological profile enables precise experimental design and facilitates comparison of results across laboratories and species.

In Vitro Profiling of IK1 Inhibitors and Structure-Activity Relationship Studies

PA-6 serves as an essential reference compound for medicinal chemistry programs developing novel IK1 inhibitors or evaluating Kir2.x channel pharmacology. Its 10–15× potency improvement over pentamidine [1], well-defined binding mode within the cytoplasmic pore region (involving residues E224 and E299) [1], and clean selectivity profile against five major cardiac ion channels at 200 nM [1] establish PA-6 as the benchmark against which new chemical entities should be compared. The availability of robust in vitro and in vivo characterization data further supports its use as a positive control in screening cascades.

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